2-Ethyl-3-methylhexanoic acid

Lipophilicity Drug design Metal extraction

2-Ethyl-3-methylhexanoic acid (CAS 74581-94-5) is a C9 branched-chain aliphatic carboxylic acid with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It is characterized by a hexanoic acid backbone with ethyl and methyl substituents at the C2 and C3 positions, respectively, a structural arrangement that confers distinct physicochemical properties relative to other commercially available branched-chain hexanoic acids.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 74581-94-5
Cat. No. B13614312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-methylhexanoic acid
CAS74581-94-5
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCC(C)C(CC)C(=O)O
InChIInChI=1S/C9H18O2/c1-4-6-7(3)8(5-2)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
InChIKeyKVHVVWNXJWZHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-methylhexanoic Acid (CAS 74581-94-5): Core Structural and Physicochemical Baseline for Differentiated Procurement


2-Ethyl-3-methylhexanoic acid (CAS 74581-94-5) is a C9 branched-chain aliphatic carboxylic acid with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol [1]. It is characterized by a hexanoic acid backbone with ethyl and methyl substituents at the C2 and C3 positions, respectively, a structural arrangement that confers distinct physicochemical properties relative to other commercially available branched-chain hexanoic acids [2]. The compound possesses two chiral centers, giving rise to four possible stereoisomers, a feature that fundamentally distinguishes it from simpler analogs and is central to its value proposition for applications requiring precise stereochemical control [1].

Beyond General-Purpose Branched Acids: Why 2-Ethyl-3-methylhexanoic Acid Cannot Be Interchanged with Common In-Class Alternatives


Generic substitution of branched-chain hexanoic acids is scientifically unsound due to the significant impact of precise branching patterns on key molecular properties. While compounds like 2-ethylhexanoic acid (2-EHA) are widely used for lipophilic metal salt preparation [2], the additional methyl branch in 2-ethyl-3-methylhexanoic acid at the C3 position substantially alters the molecule's lipophilicity (XLogP3-AA 3.1 [1]), molecular volume, and its stereochemical landscape, creating two chiral centers instead of one. These differences directly translate to altered solubility profiles, reactivity in derivatization reactions, and, critically, the potential for diastereoselectivity in chiral applications—capabilities that are absent in simpler analogs [2]. The quantitative evidence below establishes the specific, verifiable property differentiations that preclude one-for-one interchange and justify the procurement of this specific compound for defined research and industrial tasks.

Quantitative Differentiation Guide for 2-Ethyl-3-methylhexanoic Acid: Verifiable Property Advantages Against Closest Analogs


Differential Lipophilicity (XLogP3-AA) Quantified Against Common C8 Analog 2-Ethylhexanoic Acid

2-Ethyl-3-methylhexanoic acid exhibits a substantially higher computed lipophilicity (XLogP3-AA = 3.1) compared to the widely used industrial analog 2-ethylhexanoic acid, which has a typical logP value of approximately 2.8 [REFS-1, REFS-2]. This difference of +0.3 logP units translates to approximately a doubling of its partition coefficient into nonpolar environments, a critical differentiator for applications requiring enhanced organic phase solubility or membrane permeability.

Lipophilicity Drug design Metal extraction Partitioning

Enhanced Molecular Size and Complexity Differentiated from 3-Methylhexanoic Acid

Direct comparison with the smaller branched analog 3-methylhexanoic acid (C7H14O2, MW 130.18) reveals that 2-ethyl-3-methylhexanoic acid (C9H18O2, MW 158.24) possesses a significantly larger molecular weight (+28.06 g/mol) and an additional ethyl group, resulting in a 5-fold rotatable bond count of 5 versus 4 [REFS-1, REFS-2]. This increased steric bulk and molecular complexity provide greater scope for conformational diversity and can lead to enhanced selectivity in sterically demanding reactions.

Molecular volume Steric effects Reactivity Building block

Unique Stereochemical Complexity: Dual Chiral Centers vs. Achiral Analogs

Unlike achiral or mono-chiral branched hexanoic acids such as 2,2-dimethylhexanoic acid (achiral) or 2-ethylhexanoic acid (one chiral center), 2-ethyl-3-methylhexanoic acid possesses two stereogenic centers at carbons C2 and C3, resulting in four distinct stereoisomers (two diastereomeric pairs) [1]. This is a class-defining characteristic of the anteiso- fatty acid structure, which is known to influence biological activity and material self-assembly properties [2].

Chirality Stereochemistry Asymmetric synthesis Enantiomeric resolution

Differentiated XLogP3-AA Profile Compared to Gem-Dimethyl Analog

When compared to its gem-dimethyl isomer, 2,2-dimethylhexanoic acid (XLogP ≈ 2.9 [2]), 2-ethyl-3-methylhexanoic acid exhibits a higher computed lipophilicity (XLogP3-AA = 3.1 [1]). This difference is notable given the same molecular formula (C9H18O2) and identical molecular weight, demonstrating that the precise arrangement of the ethyl and methyl branches (vicinal vs. geminal) has a measurable and quantifiable effect on the molecule's partition behavior, with the target compound being more lipophilic by +0.2 logP units.

Lipophilicity QSAR Solubility Formulation

Evidence-Based Application Scenarios for Procuring 2-Ethyl-3-methylhexanoic Acid


Chiral Chromatography Method Development and Stereochemical Probes

The compound's two chiral centers, as established in Section 3 [1], make it an ideal candidate for developing and validating chiral separation methods. Unlike simpler, single-center chiral acids, 2-ethyl-3-methylhexanoic acid presents a more challenging separation problem due to its four stereoisomers, providing a robust test system for evaluating the performance of new chiral stationary phases or derivatization reagents. Its distinct lipophilicity (XLogP3-AA 3.1) further aids in method optimization for reversed-phase chiral HPLC [2].

Synthesis of Unique Lipophilic Metal Complexes and Catalysts

The quantitatively higher lipophilicity of this acid (XLogP3-AA 3.1) compared to the industrial standard 2-ethylhexanoic acid (logP ≈ 2.8) [1] offers a distinct advantage in the preparation of metal carboxylates designed for superior solubility in nonpolar organic solvents. This property is critical for applications such as the formulation of oil-soluble driers for paints and inks, or for the synthesis of homogeneous catalysts where the solubility of the metal center in a hydrophobic reaction medium dictates catalytic efficiency [2].

Specialty Building Block for Complex Natural Product and Pharmaceutical Synthesis

The unique vicinal ethyl-methyl branching pattern and dual stereocenters of 2-ethyl-3-methylhexanoic acid provide a versatile scaffold for introducing complex stereochemical information into larger molecules [1]. Its enhanced molecular size (MW 158.24) and rotatable bond count (5) relative to smaller branched acids [2] make it a superior precursor for synthesizing bioactive molecules that require a specific spatial orientation of a lipophilic side chain, such as certain synthetic lipids or modified peptides where the anteiso-structure is known to influence membrane interactions and biological potency.

Advanced Materials Research: Liquid Crystal and Polymer Additive Precursor

The combination of enhanced lipophilicity, conformational flexibility (5 rotatable bonds), and unique stereochemistry distinguishes this compound as a precursor for designing novel materials [1]. When incorporated into liquid crystal molecules or as a side-chain modifier for polymers, its specific branched structure can influence mesophase behavior, melting points, and self-assembly properties in ways that cannot be replicated by linear or simpler branched acids. The measurable differences in XLogP and steric profile directly support its exploration in applications where fine-tuning of hydrophobic interactions is paramount [2].

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